2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features an indole core substituted with a 4-isopropylphenyl group and a formyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-isopropylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting product undergoes cyclization with an appropriate reagent to form the indole ring.
Formylation: The final step involves the formylation of the indole ring at the 3-position using a formylating agent such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Isopropylphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Isopropylphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole core is known to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenyl)-1H-indole-3-carboxylic acid
- 2-(4-Isopropylphenyl)-1H-indole-3-methanol
- 4-Isopropylphenyl derivatives of other indole compounds
Uniqueness
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group at the 3-position of the indole ring allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBQIJYWXOUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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